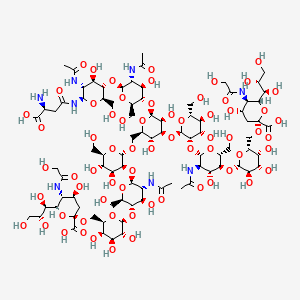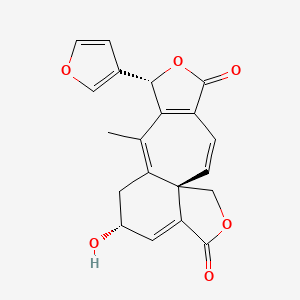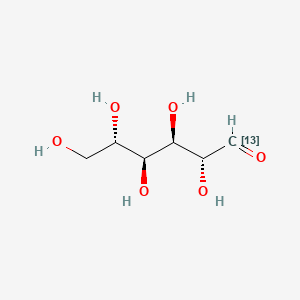
Lankacyclinone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lankacyclinone C is a monocyclic polyketide compound derived from lankacidin C, which is isolated from the bacterium Streptomyces rochei. This compound is notable for its antitumor activity, making it a subject of interest in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lankacyclinone C is synthesized through a chemoenzymatic process. The synthesis involves the use of a protein called Orf23, which converts the bicyclic structure of lankacidin C, containing a delta-lactone ring, into a monocyclic structure . This modification simplifies the molecule, making it more flexible and potentially more effective as an antitumor agent .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions
Lankacyclinone C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are studied for their effectiveness in inhibiting tumor growth.
Applications De Recherche Scientifique
Lankacyclinone C has several scientific research applications, including:
Chemistry: The compound is used to study the synthesis and modification of polyketides.
Biology: Researchers investigate its effects on various biological pathways and its potential as an antitumor agent.
Medicine: this compound is studied for its potential use in developing anticancer drugs.
Industry: While its industrial applications are still under exploration, the compound’s antitumor properties make it a candidate for pharmaceutical development.
Mécanisme D'action
Lankacyclinone C exerts its effects by targeting specific molecular pathways involved in tumor growth. The compound’s antitumor activity is attributed to its ability to interfere with the cellular processes that promote cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s simplified structure allows for easier modification and optimization for therapeutic use .
Comparaison Avec Des Composés Similaires
Lankacyclinone C is unique compared to other similar compounds due to its monocyclic structure, which lacks the delta-lactone ring present in lankacidin C. This structural difference makes this compound more flexible and potentially more effective as an antitumor agent . Similar compounds include:
Lankacidin C: The parent compound from which this compound is derived.
Lankacidinol: Another derivative of lankacidin with different structural modifications.
This compound stands out due to its simplified structure, which allows for easier chemical modifications and potentially enhanced biological activity.
Propriétés
Formule moléculaire |
C24H33NO5 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |
InChI |
InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |
Clé InChI |
SVRCRLSTJHLIAA-LPGCCWNESA-N |
SMILES isomérique |
CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |
SMILES canonique |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)

![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)




![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

